![molecular formula C8H5BrFN B1375530 3-(Bromomethyl)-2-fluorobenzonitrile CAS No. 1246527-18-3](/img/structure/B1375530.png)
3-(Bromomethyl)-2-fluorobenzonitrile
Overview
Description
3-(Bromomethyl)-2-fluorobenzonitrile, also known as BMFB, is an organofluorine compound used in various scientific research applications. It is a fluorinated benzonitrile derivative that has been used in a variety of synthetic organic chemistry techniques and processes, such as in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. BMFB has been found to possess a wide range of biological activities, such as antifungal, antiviral, and insecticidal properties. The mechanism of action of BMFB is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In addition, BMFB has been used in a number of laboratory experiments to study its biochemical and physiological effects.
Scientific Research Applications
Synthesis of PET Radioligand Precursors
3-(Bromomethyl)-2-fluorobenzonitrile has been utilized in the synthesis of precursors for PET (Positron Emission Tomography) radioligands. An example is its use in the efficient synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, which serves as a precursor for [18F]SP203, a PET radioligand. This synthesis employs Sonogashira coupling and has been optimized for higher yield (Gopinathan et al., 2009).
Halodeboronation Studies
The compound has also been pivotal in halodeboronation studies. For example, a scalable synthesis of 2-bromo-3-fluorobenzonitrile, developed via NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrated the generality of this transformation across various aryl boronic acids, producing aryl bromides and chlorides efficiently (Szumigala et al., 2004).
Synthesis of Fluorobenzoic Acids
In the synthesis of 3-Bromo-2-fluorobenzoic acid, 3-(Bromomethyl)-2-fluorobenzonitrile serves as an intermediate. The synthesis involves bromination, hydrolysis, diazotization, and deamination under optimized conditions, showcasing its versatility in creating complex chemical structures (Zhou Peng-peng, 2013).
Structural and Electronic Property Analysis
The compound has been the subject of studies aimed at understanding the structural and electronic properties of monofluorobenzonitriles. For instance, investigations into the standard molar enthalpies of formation, vapor pressures, and UV-vis spectroscopy studies of 3-fluorobenzonitrile isomers have provided insights into their thermochemical and electronic characteristics (Ribeiro da Silva et al., 2012).
Microwave-Assisted Synthesis
A microwave-assisted, fluorous synthetic route to certain benzisoxazoles and benzoxazines has been developed using 2-fluorobenzonitrile or 2-(bromomethyl)benzonitrile. This demonstrates the application of 3-(Bromomethyl)-2-fluorobenzonitrile in facilitating efficient and environmentally friendly synthetic methods (Ang et al., 2013).
Mechanism of Action
Target of Action
It is known that bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the bromomethyl group in 3-(Bromomethyl)-2-fluorobenzonitrile can act as an electrophile . This means it can accept a pair of electrons from a nucleophile (electron donor), leading to the formation of a new bond. This is part of the oxidative addition step in the reaction .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in various synthetic pathways in organic chemistry, particularly in the synthesis of complex molecules where carbon–carbon bond formation is required .
Result of Action
In the context of organic synthesis, the result of its action would be the formation of a new carbon–carbon bond, enabling the synthesis of more complex molecules .
Action Environment
The action, efficacy, and stability of 3-(Bromomethyl)-2-fluorobenzonitrile can be influenced by various environmental factors. For instance, the efficiency of its use in Suzuki–Miyaura cross-coupling reactions can depend on the reaction conditions, such as temperature, solvent, and the presence of a catalyst . Its stability could be affected by factors such as temperature, light, and pH.
properties
IUPAC Name |
3-(bromomethyl)-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLJIURLNNOZJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1246527-18-3 | |
Record name | 3-(bromomethyl)-2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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